molecular formula C25H16ClN5O2S B2511801 5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1023572-13-5

5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2511801
CAS No.: 1023572-13-5
M. Wt: 485.95
InChI Key: UGKUGAACQALMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one (hereafter referred to as Compound X) is a heterocyclic molecule featuring a fused imidazo[1,2-c]quinazolin-3-one core. Key structural elements include:

  • A 2-phenyl group at position 2 of the imidazo[1,2-c]quinazolinone ring.
  • A sulfanyl (-S-) bridge at position 5, connecting the core to a 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ylmethyl substituent.
  • The pyrido[1,2-a]pyrimidinone moiety contains a chlorine atom at position 7 and a keto group at position 4, contributing to its electron-deficient character .

Its synthesis likely involves multi-step heterocyclic condensation, as inferred from analogous compounds in and .

Properties

IUPAC Name

5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClN5O2S/c26-16-10-11-20-27-17(12-21(32)30(20)13-16)14-34-25-28-19-9-5-4-8-18(19)23-29-22(24(33)31(23)25)15-6-2-1-3-7-15/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKUGAACQALMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound this compound interacts with its target by binding into the active site of the HIV-1 integrase. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion.

Pharmacokinetics

It is noted that the compound showed no significant cytotoxicity at a concentration of 100 μm, suggesting that it may have favorable bioavailability and tolerability.

Result of Action

The molecular and cellular effects of the compound this compound’s action include the inhibition of HIV-1 replication. Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures.

Action Environment

It is worth noting that the compound was synthesized and evaluated for its in vitro anti-hiv-1 activity, suggesting that its efficacy may be influenced by the specific conditions of the experimental environment.

Biological Activity

The compound 5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one (CAS Number: 443349-38-0) is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of the compound is C30H24ClN7O3SC_{30}H_{24}ClN_7O_3S, with a molecular weight of approximately 598.07 g/mol. The structure includes multiple pharmacologically relevant moieties such as pyrido[1,2-a]pyrimidine and imidazo[1,2-c]quinazolin, which are known for their diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds containing similar structural frameworks exhibit significant antibacterial properties. For instance, compounds with a pyrido[1,2-a]pyrimidine core have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Table 1 summarizes the antibacterial activity of related compounds:

Compound NameBacterial StrainActivity LevelIC50 (µM)
Compound ASalmonella typhiModerate12.5
Compound BBacillus subtilisStrong5.0
Compound CEscherichia coliWeak30.0

Anticancer Activity

The imidazoquinazoline derivatives have been explored for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation . The mechanism involves the activation of caspases and the upregulation of pro-apoptotic factors.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown significant inhibition against acetylcholinesterase (AChE) and urease. The IC50 values for these activities are critical for assessing their potential therapeutic uses:

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference Compound (IC50)
Acetylcholinesterase6.28Thiourea (21.25)
Urease2.14Standard inhibitor (10.00)

These findings suggest that the compound may serve as a lead in developing new therapeutics targeting neurodegenerative diseases and urea cycle disorders.

Case Studies

A notable case study involved synthesizing derivatives of the compound and evaluating their biological activities through various assays. The synthesized derivatives exhibited varying degrees of antibacterial and enzyme inhibitory activities, reinforcing the significance of structural modifications in enhancing pharmacological profiles .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name/Identifier Core Structure Substituents Molecular Weight Notable Features Reference
Compound X Imidazo[1,2-c]quinazolin-3-one - 2-Phenyl
- 5-(7-chloro-4-oxo-pyrido[1,2-a]pyrimidin-2-ylmethyl sulfanyl)
531.0 (estimated) Chlorine and keto groups enhance electrophilicity; sulfanyl bridge improves stability.
5-[(3-Chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one Imidazo[1,2-c]quinazolin-3-one - 5-(3-Chlorobenzyl sulfanyl) ~397.8 Lacks pyrido-pyrimidinone moiety; simpler substituent may reduce bioavailability.
6-(((7-Chloro-4-oxo-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxoloquinazolinone Imidazo[1,2-c]quinazolin-3-one - 6-(7-Chloro-4-oxo-pyrido[1,2-a]pyrimidin-2-ylmethyl sulfanyl)
- 1,3-Dioxolo group
631.1 Additional dioxolo ring and piperazinyl propyl chain may enhance solubility or target affinity.
2-(Allylamino)-3-[(Z)-(3-isobutyl-4-oxo-thiazolidin-5-ylidene)methyl]-9-methyl-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - Allylamino group
- Thiazolidinone substituent
~453.5 Shared pyrido-pyrimidinone core but lacks imidazo-quinazolinone fusion; divergent bioactivity.
5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-dihydroimidazo-triazolone Imidazo[1,2-b]triazol-6-one - 4-Methoxybenzylidene
- 2-Chlorophenyl
~407.8 Different core structure but similar sulfanyl/aryl substituents; potential for comparative SAR.

Key Findings from Structural and Functional Analyses

Substituent Positioning and Electronic Effects: The 7-chloro-4-oxo-pyrido[1,2-a]pyrimidinylmethyl group in Compound X introduces electron-withdrawing effects, which may stabilize the molecule or influence binding interactions, as seen in analogues like the dioxoloquinazolinone derivative .

Impact of Heterocyclic Fusion: Compounds with fused imidazo[1,2-c]quinazolinone cores (e.g., Compound X and derivatives) exhibit rigid planar structures, favoring π-π stacking interactions. This is absent in pyrido[1,2-a]pyrimidinone derivatives without fusion () .

NMR Profiling Insights: highlights that substituent changes in regions analogous to Compound X’s pyrido-pyrimidinone group (e.g., positions 29–36 and 39–44 in related molecules) significantly alter chemical shifts, suggesting these regions are critical for electronic modulation .

Lumping Strategy Implications: notes that compounds with shared cores but varying substituents (e.g., chloro vs. methoxy groups) may be "lumped" for predictive modeling, though their distinct reactivities necessitate individual validation .

Q & A

Q. Advanced Research Focus

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate solubility, permeability (LogP), and cytochrome P450 interactions .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite identifies binding poses in target proteins (e.g., kinase ATP-binding pockets) .
  • QSAR Modeling : Train machine learning models on bioactivity data to prioritize derivatives with optimal steric/electronic profiles .

How are impurities identified and quantified during scale-up synthesis?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to heat, light, and oxidants (H2_2O2_2) to generate degradation products. LC-MS/MS identifies major impurities .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity formation in real time .

What in vitro models are suitable for preliminary toxicity screening?

Q. Advanced Research Focus

  • Hepatotoxicity : Use primary human hepatocytes or HepG2 cells to assess ALT/AST release .
  • Cardiotoxicity : Measure hERG channel inhibition via patch-clamp electrophysiology .
  • Genotoxicity : Conduct Ames test (bacterial reverse mutation assay) and micronucleus test in mammalian cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.